Lower Computed Lipophilicity (XLogP3) Compared to Indole Analogs Enhances Aqueous Solubility Potential
The target compound exhibits a computed XLogP3 of 2, which is lower than the estimated XLogP3 range of 2.5–3.0 for corresponding fully unsaturated indole‑sulfonyl analogs (e.g., 1‑(4‑aminophenylsulfonyl)‑1H‑indole). The indoline core reduces the aromatic surface area and introduces sp³ character, resulting in a measurable decrease in lipophilicity that can translate to improved aqueous solubility while potentially retaining target‑binding affinity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | Indole‑sulfonyl analogs (estimated XLogP3 2.5–3.0; specific comparator data not available in the same computational model) |
| Quantified Difference | ΔXLogP3 ≈ –0.5 to –1.0 (qualitative estimate) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity is directly correlated with reduced logD, which can mitigate non‑specific protein binding and CYP450‑mediated metabolism, making the target compound a more attractive starting point for lead optimization when solubility is a limiting factor.
- [1] PubChem. 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline. PubChem CID 576320. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/576320 View Source
